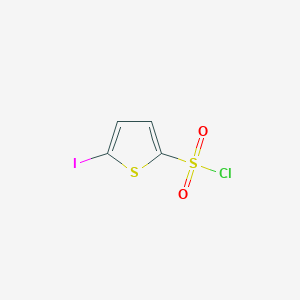

5-Iodothiophene-2-sulfonyl chloride

Beschreibung

5-Iodothiophene-2-sulfonyl chloride (CAS 55854-47-2) is a halogenated sulfonyl chloride derivative with the molecular formula C₄H₂ClIO₂S₂ and a molecular weight of 308.55 g/mol . Its structure features a thiophene ring substituted with an iodine atom at the 5-position and a sulfonyl chloride group at the 2-position. Key properties include:

- SMILES: C1=C(SC(=C1)I)S(=O)(=O)Cl

- InChIKey: ZPSQHBAYQRJYDZ-UHFFFAOYSA-N

- Collision Cross-Section Data: Predicted values for ions such as [M+H]⁺ (308.83022 m/z, 147.5 Ų) and [M+Na]⁺ (330.81216 m/z, 149.8 Ų) highlight its analytical utility in mass spectrometry .

- Hazard Profile: Classified as corrosive (UN 3261, Hazard Class 8), requiring precautions such as protective gear and proper ventilation .

This compound is critical in organic synthesis, particularly in sulfonamide formation, and serves as an intermediate in pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

5-iodothiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSQHBAYQRJYDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540457 | |

| Record name | 5-Iodothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55854-47-2 | |

| Record name | 5-Iodo-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55854-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodothiophene-2-sulfonyl chloride typically involves the iodination of thiophene followed by sulfonylation. One common method includes the reaction of 5-iodothiophene with chlorosulfonic acid in the presence of a catalyst such as phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of 5-Iodothiophene-2-sulfonyl chloride may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Iodothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

Coupling Reactions: The iodine atom at the 5-position can participate in cross-coupling reactions such as Suzuki-Miyaura or Stille coupling, leading to the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions.

Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are employed under inert atmosphere conditions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Biaryl Compounds: Formed through cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Iodothiophene-2-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of 5-Iodothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, while the iodine atom can be activated for coupling reactions through the use of palladium catalysts.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Below is a comparative analysis of 5-iodothiophene-2-sulfonyl chloride with analogous thiophene-based sulfonyl chlorides:

Key Observations :

- Molecular Weight : The iodine atom in 5-iodothiophene-2-sulfonyl chloride significantly increases its molecular weight compared to methyl or acetamidomethyl derivatives.

Solubility and Handling

- 5-Iodothiophene-2-sulfonyl Chloride: Limited solubility data available, but iodine’s hydrophobicity suggests lower solubility in polar solvents compared to acetamidomethyl derivatives .

- 5-(Acetamidomethyl)thiophene-2-sulfonyl Chloride: Soluble in chloroform, methanol, and DMSO, making it versatile in solution-phase synthesis .

- 2-Thiophenesulfonyl Chloride : Highly reactive but prone to hydrolysis, requiring anhydrous conditions .

Biologische Aktivität

5-Iodothiophene-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Iodothiophene-2-sulfonyl chloride is characterized by its thiophene ring structure, which is modified by iodine and a sulfonyl chloride group. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of 5-Iodothiophene-2-sulfonyl chloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as inhibitors of various enzymes. For example, sulfonyl fluorides have been shown to inhibit fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, potentially impacting pain and inflammation pathways .

- Antimicrobial Activity : Sulfonamide derivatives have demonstrated significant antibacterial and antifungal properties. Studies indicate that modifications in the sulfonamide structure can enhance their efficacy against various pathogens .

Anticancer Activity

Research has highlighted the potential anticancer properties of thiophene derivatives, including 5-Iodothiophene-2-sulfonyl chloride. These compounds have shown promise in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, modifications in the thiophene structure have been linked to increased cytotoxicity against cancer cell lines .

Antiinflammatory Effects

The compound's ability to modulate inflammatory responses has been investigated. Inhibition of FAAH not only affects cannabinoid signaling but also plays a role in reducing inflammation. This suggests that 5-Iodothiophene-2-sulfonyl chloride may have therapeutic potential in treating inflammatory diseases .

Synthesis and Evaluation

A recent study synthesized various derivatives of thiophene sulfonyl chlorides, including 5-Iodothiophene-2-sulfonyl chloride, and evaluated their biological activities. The results indicated that these compounds exhibited varying degrees of enzyme inhibition, with some showing selectivity towards specific targets such as FAAH .

Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.